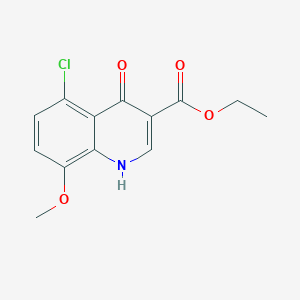

ethyl 5-chloro-4-hydroxy-8-methoxyquinoline-3-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Ethyl 5-chloro-4-hydroxy-8-methoxyquinoline-3-carboxylate (ECMQC) is a synthetic small molecule that has been developed for a wide range of scientific research applications. ECMQC has a broad range of biochemical and physiological effects, making it a valuable tool for laboratory experiments.

Aplicaciones Científicas De Investigación

Ethyl 5-chloro-4-hydroxy-8-methoxyquinoline-3-carboxylate: A Comprehensive Analysis of Scientific Research Applications

Medical Intermediates: Ethyl 5-chloro-4-hydroxy-8-methoxyquinoline-3-carboxylate is utilized as a medical intermediate in pharmaceutical research and development. Its role as an intermediate allows for the synthesis of various therapeutic agents, particularly those targeting microbial infections and related diseases .

Biological Activity Against Cancer Cells: Research has indicated that derivatives of quinoline compounds, such as ethyl 5-chloro-4-hydroxy-8-methoxyquinoline-3-carboxylate, show promise in treating cancer cells. The compound’s structure enables it to interact with cellular components, potentially inhibiting cancer cell growth and proliferation .

Antimicrobial Properties: The antimicrobial properties of quinoline derivatives make them valuable in the development of new antibiotics and antiseptics. Ethyl 5-chloro-4-hydroxy-8-methoxyquinoline-3-carboxylate may contribute to treatments for bacterial, fungal, or viral infections .

Inhibition of Human Butyrylcholinesterase (hBChE): Studies have shown that quinoline derivatives can inhibit hBChE, an enzyme associated with neurodegenerative diseases like Alzheimer’s. This compound’s ability to inhibit hBChE suggests potential applications in developing treatments for such conditions .

Synthesis of Indole Derivatives: Indole derivatives are prevalent in natural products and pharmaceuticals. Ethyl 5-chloro-4-hydroxy-8-methoxyquinoline-3-carboxylate can be used in synthesizing indole derivatives, which have various biological activities and therapeutic applications .

Drug Discovery Scaffold: Quinolines serve as vital scaffolds in drug discovery due to their versatile chemical structure. This compound provides a framework for developing new drugs with improved efficacy and reduced side effects .

Thermo Fisher Scientific Royal Society of Chemistry MDPI Royal Society of Chemistry

Propiedades

IUPAC Name |

ethyl 5-chloro-8-methoxy-4-oxo-1H-quinoline-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12ClNO4/c1-3-19-13(17)7-6-15-11-9(18-2)5-4-8(14)10(11)12(7)16/h4-6H,3H2,1-2H3,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOJJOXUTVCCCKR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CNC2=C(C=CC(=C2C1=O)Cl)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12ClNO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90352762 |

Source

|

| Record name | ethyl 5-chloro-4-hydroxy-8-methoxyquinoline-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90352762 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

281.69 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 5-chloro-4-hydroxy-8-methoxyquinoline-3-carboxylate | |

CAS RN |

27333-34-2 |

Source

|

| Record name | ethyl 5-chloro-4-hydroxy-8-methoxyquinoline-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90352762 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methoxy-2-phenylpropanoic acid](/img/no-structure.png)